Promazine

Descripción

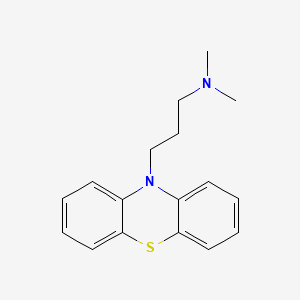

Structure

3D Structure

Propiedades

IUPAC Name |

N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19/h3-6,8-11H,7,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUGWUXLJSTTMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023517 |

Source

|

| Record name | Promazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Promazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

203-210 °C at 3.00E-01 mm Hg, 203-210 °C @ 0.3 mm Hg |

Source

|

| Record name | Promazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in methanol, ethanol, chloroform /Hydrochloride/, Practically insol in ether, benzene /Hydrochloride/, In water, 14.2 mg/l @ 24 °C, 2.07e-02 g/L |

Source

|

| Record name | Promazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Promazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Oily liq | |

CAS No. |

58-40-2 |

Source

|

| Record name | Promazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Promazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Promazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | promazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Promazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Promazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9M39HTM5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Promazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C |

Source

|

| Record name | Promazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Promazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Neuroscience Mechanism of Action of Promazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promazine, a phenothiazine derivative, is a first-generation antipsychotic agent with a complex pharmacological profile. Its therapeutic effects and side-effect profile are dictated by its interactions with a wide array of neurotransmitter receptors in the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of promazine from a neuroscience perspective. It delves into its receptor binding affinities, the downstream signaling pathways it modulates, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience research.

Core Mechanism of Action: Multi-Receptor Antagonism

Promazine exerts its effects primarily through the antagonism of several key neurotransmitter receptors.[1][2][3][4] Its antipsychotic properties are largely attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway.[1] However, its broad receptor-binding profile, which includes serotonin, histamine, muscarinic acetylcholine, and adrenergic receptors, contributes to its sedative, antiemetic, and autonomic side effects.

Dopamine Receptor Antagonism

Promazine is an antagonist at dopamine D1, D2, and D4 receptors. The blockade of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism underlying its antipsychotic effects, alleviating positive symptoms of schizophrenia such as hallucinations and delusions.

Serotonin Receptor Antagonism

Promazine also demonstrates antagonism at serotonin 5-HT2A and 5-HT2C receptors. The blockade of 5-HT2A receptors is a feature shared with atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects compared to more selective D2 antagonists. This dual D2/5-HT2A antagonism may also play a role in mitigating negative symptoms and cognitive deficits in schizophrenia.

Histamine H1 Receptor Antagonism

Promazine is a potent antagonist of the histamine H1 receptor. This action is responsible for its prominent sedative and hypnotic effects. Blockade of H1 receptors in the central nervous system leads to drowsiness, which can be a therapeutic benefit in agitated patients but also a significant side effect.

Muscarinic Acetylcholine Receptor Antagonism

Promazine acts as an antagonist at muscarinic acetylcholine receptors M1 through M5. This anticholinergic activity contributes to a range of side effects, including dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment.

Adrenergic Receptor Antagonism

Promazine is an antagonist of alpha-1 adrenergic receptors. This blockade can lead to orthostatic hypotension, a sudden drop in blood pressure upon standing, which can cause dizziness and fainting.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values in nM) of promazine and its close structural analog, chlorpromazine, for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity. Data for promazine is prioritized; where specific data is unavailable, data for chlorpromazine is provided for comparative purposes and is clearly noted.

| Receptor Subtype | Promazine Ki (nM) | Chlorpromazine Ki (nM) | Reference(s) |

| Dopamine Receptors | |||

| D1 | - | 73 | |

| D2 | - | 0.55 - 7.0 | |

| D3 | - | 1.2 | |

| D4 | - | 9.7 | |

| Serotonin Receptors | |||

| 5-HT2A | - | 9.7 | |

| 5-HT2C | - | 27.1 | |

| Histamine Receptors | |||

| H1 | - | - | |

| Muscarinic Receptors | |||

| M1-M5 (non-selective) | - | - | |

| Adrenergic Receptors | |||

| α1 | - | - |

Signaling Pathways

The antagonism of promazine at various G-protein coupled receptors (GPCRs) disrupts their downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways affected by promazine's blockade.

Dopamine D2 Receptor Signaling Pathway

Caption: Promazine's antagonism of the D2 receptor prevents dopamine-mediated inhibition of adenylyl cyclase.

Serotonin 5-HT2A Receptor Signaling Pathway

Caption: Promazine blocks serotonin's activation of the Gq-coupled 5-HT2A receptor.

Histamine H1 Receptor Signaling Pathway

Caption: Promazine antagonizes the H1 receptor, inhibiting the Gq-mediated signaling cascade.

Muscarinic M1/M3/M5 Receptor Signaling Pathway

Caption: Promazine's blockade of M1, M3, and M5 muscarinic receptors inhibits Gq-mediated signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of promazine with its primary receptor targets.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of promazine for the dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Spiperone (a D2 antagonist).

-

Test Compound: Promazine hydrochloride.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well Filter Plates: Glass fiber filter plates (e.g., Millipore MultiScreen).

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

Procedure:

-

Compound Preparation: Prepare a stock solution of promazine in an appropriate solvent (e.g., DMSO) and perform serial dilutions in assay buffer to create a range of test concentrations.

-

Assay Setup: In a 96-well plate, combine the following in order:

-

Assay Buffer

-

Promazine at various concentrations (or vehicle for total binding).

-

Haloperidol for determination of non-specific binding.

-

A constant concentration of [³H]-Spiperone (typically at a concentration close to its Kd).

-

Receptor membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.

-

Harvesting: Transfer the contents of the assay plate to a 96-well filter plate. Wash the filters rapidly with ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts in the presence of haloperidol) from the total binding (counts in the absence of competitor).

-

Plot the percentage of specific binding against the logarithm of the promazine concentration.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Experimental Workflow Diagram:

Caption: Workflow for a D2 receptor radioligand binding assay.

Functional Assay for Serotonin 5-HT2A Receptor Antagonism

This protocol describes a calcium mobilization assay to determine the functional antagonist activity of promazine at the 5-HT2A receptor.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist: Serotonin.

-

Test Compound: Promazine hydrochloride.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescence Plate Reader with automated injection capabilities.

Procedure:

-

Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Addition: Add various concentrations of promazine (or vehicle) to the wells and incubate for a predetermined time to allow for receptor binding.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate fluorescence reading and then inject a fixed concentration of serotonin (typically the EC₈₀) into each well.

-

Data Acquisition: Continue to measure the fluorescence intensity over time to capture the calcium transient.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the vehicle-treated control.

-

Plot the percentage of inhibition against the logarithm of the promazine concentration.

-

Fit the data using a non-linear regression model to determine the IC₅₀ value.

-

References

- 1. Promazine Hydrochloride | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Promazine as a Dopamine Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of promazine, a first-generation antipsychotic of the phenothiazine class, focusing on its core mechanism of action as a dopamine receptor antagonist. It details its binding affinity, its effects on downstream signaling, and the experimental protocols used to characterize these interactions.

Mechanism of Action

Promazine exerts its primary antipsychotic and neuroleptic effects by acting as an antagonist at dopamine receptors within the central nervous system.[1] As a member of the D2-like receptor family antagonist, it blocks the postsynaptic receptors in the mesolimbic pathway, which is thought to mediate the positive symptoms of psychosis.[2] The blockade of D2 receptors disrupts the normal physiological effects of dopamine, leading to a reduction in dopaminergic neurotransmission. This antagonism is competitive, meaning promazine binds to the same site as the endogenous ligand, dopamine, but does not activate the receptor. Its clinical efficacy in treating agitation is linked to this potent dopamine D2 receptor blockade.[3]

Quantitative Data: Receptor Binding Affinity

The binding affinity of promazine for various dopamine receptor subtypes is a critical determinant of its pharmacological profile. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. While comprehensive data across all five dopamine receptor subtypes is not consistently reported in the literature, available data points primarily to its interaction with the D2-like receptor family.

Table 1: Promazine Binding Affinity (Ki) for Human Dopamine Receptors

| Receptor Subtype | pKi | Ki (nM) | Reference |

| D1-like Family | |||

| D1 | Data Not Available | Data Not Available | |

| D5 | Data Not Available | Data Not Available | |

| D2-like Family | |||

| D2 | 6.5 | ~316 | |

| D3 | 6.8 | ~158 | |

| D4 | Data Not Available | Data Not Available | |

| Note: pKi values were converted to Ki using the formula Ki = 10^(-pKi) * 10^9. Data for D1, D4, and D5 receptors were not available in the reviewed literature. |

Promazine also demonstrates affinity for other neurotransmitter receptors, including serotonin, histamine, muscarinic acetylcholine, and adrenergic receptors, which contributes to its broad side-effect profile, including sedation and anticholinergic effects.

Downstream Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that are divided into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4). These families couple to different G-proteins and initiate opposing downstream signaling cascades.

-

D1-like receptors couple to Gαs/olf, which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

-

D2-like receptors couple to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

Promazine's antagonism at D2-like receptors blocks dopamine's inhibitory effect on adenylyl cyclase. This prevents the dopamine-induced decrease in cAMP levels, thereby altering the phosphorylation state and activity of downstream proteins like Protein Kinase A (PKA) and subsequent gene transcription.

Experimental Protocols

The characterization of promazine as a dopamine receptor antagonist relies on a suite of well-established in vitro and in vivo experimental techniques.

In Vitro Receptor Binding Assays

Radioligand competition binding assays are the standard method for determining the binding affinity (Ki) of a compound for a specific receptor.

Protocol: Competition Radioligand Binding Assay

-

Tissue/Cell Preparation:

-

Prepare cell membranes from a cell line (e.g., CHO or HEK293) stably expressing a specific human dopamine receptor subtype (e.g., D2).

-

Homogenize cells in an ice-cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer to a specific protein concentration.

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone, near its Kd value), and the membrane suspension.

-

Non-specific Binding (NSB) Wells: Add a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol), the radioligand, and the membrane suspension.

-

Competition Wells: Add serial dilutions of promazine, the radioligand, and the membrane suspension.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

-

-

Radioactivity Counting:

-

Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average NSB CPM from the total binding CPM.

-

Plot the percentage of specific binding against the log concentration of promazine.

-

Fit the resulting sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of promazine that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assays

Functional assays measure the cellular response to receptor activation or blockade, providing information on a compound's efficacy (agonist vs. antagonist) and potency (IC50).

Protocol: cAMP Inhibition Assay for D2 Receptors (Gi-coupled)

-

Cell Culture:

-

Culture cells stably expressing the human D2 receptor (e.g., CHO-K1) in appropriate media. Plate the cells in 96- or 384-well plates and grow to a suitable confluency.

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., HBSS with HEPES).

-

Pre-incubate the cells with various concentrations of promazine for a set period (e.g., 15-30 minutes) at 37°C.

-

Stimulate the cells with a fixed concentration of forskolin (to elevate basal cAMP levels) and a fixed concentration of a dopamine agonist (e.g., dopamine or quinpirole, typically at its EC80 concentration).

-

Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP modulation.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

-

Data Analysis:

-

The dopamine agonist will inhibit the forskolin-stimulated cAMP production. Promazine, as an antagonist, will reverse this inhibition in a dose-dependent manner.

-

Plot the measured cAMP levels against the log concentration of promazine.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value, which represents the concentration of promazine that causes a 50% reversal of the agonist-induced inhibition.

-

In Vivo Assessment of Dopamine Metabolism

The antagonistic action of promazine on D2 receptors in vivo can be indirectly assessed by measuring changes in dopamine metabolism. D2 receptor blockade leads to a compensatory increase in the firing rate of dopaminergic neurons and, consequently, an increase in the synthesis and turnover of dopamine. This is reflected by elevated levels of its major metabolite, homovanillic acid (HVA).

Protocol: Measurement of Homovanillic Acid (HVA)

-

Animal Dosing: Administer promazine to laboratory animals (e.g., rats or mice) via a relevant route (e.g., intraperitoneal injection).

-

Sample Collection: At various time points post-administration, collect samples such as blood (for plasma) or cerebrospinal fluid (CSF). Brain tissue, particularly from the striatum, can also be dissected.

-

Sample Preparation: Process the samples to extract the monoamine metabolites. This may involve protein precipitation and centrifugation.

-

HVA Quantification: Measure the concentration of HVA in the processed samples using a sensitive analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with electrochemical detection (LCEC).

-

Data Analysis: Compare HVA levels in promazine-treated animals to those in a vehicle-treated control group to determine the effect of the drug on dopamine turnover. An increase in HVA levels is indicative of D2 receptor blockade.

References

- 1. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]

Promazine's Interaction with Muscarinic and Histamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promazine, a phenothiazine derivative, is a first-generation antipsychotic agent with a complex pharmacological profile.[1] Its therapeutic effects and side-effect profile are largely dictated by its interactions with a variety of neurotransmitter receptors, including dopamine, serotonin, adrenergic, muscarinic, and histamine receptors.[2][3] This technical guide provides an in-depth analysis of the binding characteristics of promazine at muscarinic and histamine receptor subtypes. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of promazine and related compounds.

Muscarinic and Histamine Receptor Binding Profile of Promazine

Promazine exhibits antagonist activity across all five subtypes of muscarinic acetylcholine receptors (M1-M5) and at the histamine H1 receptor.[3][4] The binding affinities, expressed as Ki values (in nM), are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Promazine Ki (nM) |

| Muscarinic Receptors | |

| Muscarinic M1 | 13 |

| Muscarinic M2 | 40 |

| Muscarinic M3 | 52 |

| Muscarinic M4 | 21 |

| Muscarinic M5 | 16 |

| Histamine Receptors | |

| Histamine H1 | 4 |

| Histamine H2 | Data not available |

| Histamine H3 | Data not available |

| Histamine H4 | Data not available |

Data sourced from the Psychoactive Drug Screening Program (PDSP) Database.

Signaling Pathways

The interaction of promazine with muscarinic and histamine receptors leads to the blockade of their respective signaling pathways.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly categorized into two main signaling pathways based on their G-protein coupling:

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by acetylcholine, the Gαq/11 subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

Histamine H1 Receptor Signaling

The histamine H1 receptor is a Gq/11-coupled GPCR. Its signaling cascade is analogous to that of the M1, M3, and M5 muscarinic receptors, involving the activation of phospholipase C and the subsequent generation of IP3 and DAG, leading to increased intracellular calcium and activation of PKC.

Experimental Protocols: Radioligand Displacement Assay

The determination of promazine's binding affinity (Ki) at muscarinic and histamine receptors is typically achieved through in vitro radioligand displacement assays. The following is a generalized protocol representative of the methodologies employed in such studies.

Objective

To determine the binding affinity (Ki) of promazine for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Materials

-

Receptor Source: Homogenates of cultured cells (e.g., HEK293 or CHO cells) expressing the recombinant human receptor subtype of interest, or tissue homogenates from specific brain regions known to be rich in the target receptor.

-

Radioligand: A high-affinity, subtype-selective radiolabeled antagonist (e.g., [3H]N-methylscopolamine for muscarinic receptors, [3H]pyrilamine for H1 receptors).

-

Test Compound: Promazine hydrochloride of high purity.

-

Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline, Tris-HCl) at a physiological pH (e.g., 7.4).

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the target receptor (e.g., atropine for muscarinic receptors, diphenhydramine for H1 receptors).

-

Instrumentation: Scintillation counter, filtration apparatus (e.g., Brandel or PerkinElmer cell harvester), glass fiber filters.

Procedure

-

Membrane Preparation: The receptor source is homogenized in ice-cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, a fixed concentration of the radioligand (usually at or near its Kd value), and varying concentrations of promazine.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of promazine, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This technical guide has provided a detailed overview of the muscarinic and histamine receptor binding properties of promazine. The quantitative data presented in a clear tabular format, along with the detailed descriptions and visualizations of the relevant signaling pathways and experimental methodologies, offer a valuable resource for the scientific community. The potent antagonist activity of promazine at multiple muscarinic and histamine H1 receptors is a key determinant of its pharmacological profile, contributing to both its therapeutic applications and its characteristic side effects. Further research to elucidate the binding affinities of promazine at the H2, H3, and H4 histamine receptor subtypes would provide a more complete understanding of its complex pharmacology.

References

- 1. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Promazine Hydrochloride | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Promazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promazine is a phenothiazine derivative that exhibits antipsychotic and antiemetic properties. It functions as an antagonist at various neurotransmitter receptors, contributing to its therapeutic effects and side-effect profile. This document provides a comprehensive overview of the chemical and structural properties of Promazine, its mechanism of action through various signaling pathways, and detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties of Promazine

Promazine is characterized by a tricyclic phenothiazine core with a dimethylaminopropyl side chain attached to the nitrogen atom. The physicochemical properties of Promazine and its hydrochloride salt are summarized below.

| Property | Value | Citation(s) |

| IUPAC Name | N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine | [1][2] |

| Chemical Formula | C₁₇H₂₀N₂S | [1][2][3] |

| Molecular Weight | 284.42 g/mol | |

| Melting Point | < 25 °C | |

| Boiling Point | 203-210 °C at 0.3 mmHg | |

| pKa (Strongest Basic) | 9.36 | |

| logP | 4.55 | |

| Water Solubility | 14.2 mg/L at 24 °C |

Promazine Hydrochloride

| Property | Value | Citation(s) |

| Chemical Formula | C₁₇H₂₁ClN₂S | |

| Molecular Weight | 320.88 g/mol | |

| Melting Point | 174-176 °C |

Spectroscopic Data

-

¹³C NMR Spectroscopy: Data is available and has been recorded on instruments such as the Bruker WH-90.

-

Mass Spectrometry: Electron ionization (EI) mass spectra for Promazine are available in public databases. The fragmentation pattern can be used for its identification.

-

Infrared (IR) Spectroscopy: IR spectral data for Promazine is available and can be used to identify functional groups present in the molecule.

Mechanism of Action and Signaling Pathways

Promazine exerts its pharmacological effects by acting as an antagonist at a wide range of receptors. Its antipsychotic effects are primarily attributed to the blockade of dopamine and serotonin receptors. The antagonism of other receptors contributes to its other therapeutic actions and side effects.

Promazine is an antagonist at the following receptors:

-

Dopamine receptors (D₁, D₂, and D₄)

-

Serotonin receptors (5-HT₂A and 5-HT₂C)

-

Muscarinic acetylcholine receptors (M₁ through M₅)

-

Alpha-1 adrenergic receptors

-

Histamine H₁ receptors

Dopamine D₂ Receptor Signaling Pathway

Blockade of D₂ receptors in the mesolimbic pathway is believed to be the primary mechanism for Promazine's antipsychotic effects. D₂ receptors are G-protein coupled receptors (GPCRs) that typically couple to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, Promazine prevents dopamine from exerting its inhibitory effect on adenylyl cyclase. D₂ receptor activation can also involve G protein-independent signaling through β-arrestin.

Alpha-1 Adrenergic and Histamine H₁ Receptor Signaling Pathways

Promazine's antagonism at α₁-adrenergic and H₁ receptors contributes to side effects such as orthostatic hypotension and sedation. Both of these receptors are GPCRs that couple to Gαq. Activation of Gαq stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Experimental Protocols

Synthesis of Promazine

A common synthetic route to Promazine involves the alkylation of phenothiazine.

Materials:

-

Phenothiazine

-

3-Dimethylaminopropyl chloride

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

-

To a solution of phenothiazine in anhydrous DMF, add sodium hydride in portions at room temperature under an inert atmosphere.

-

Stir the mixture for approximately 30 minutes to allow for the formation of the phenothiazine anion.

-

Add 3-dimethylaminopropyl chloride to the reaction mixture.

-

Heat the mixture (e.g., to 50°C) and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

-

After completion, concentrate the solution under vacuum to remove the solvent.

-

Purify the resulting residue using column chromatography to obtain Promazine.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the determination of Promazine in various matrices.

Method for Promazine Hydrochloride in Pork:

-

Mobile Phase: Acetonitrile : 0.02 mol/mL Ammonium acetate (60:40, v/v)

-

Column: A suitable C18 or C8 column.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 258 nm

-

Injection Volume: 10 µL

-

Column Temperature: 20 °C

Sample Preparation (from pork tissue):

-

Homogenize the tissue sample.

-

Extract with acetonitrile using ultrasonic agitation.

-

Centrifuge to separate the supernatant.

-

Purify the extract using solid-phase extraction (SPE).

-

Evaporate the purified extract to dryness under vacuum.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

Gas Chromatography (GC) Analysis

GC, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of Promazine.

General GC-MS Procedure:

-

Sample Preparation: Perform a liquid-liquid extraction of the sample (e.g., plasma, urine) at an alkaline pH with an organic solvent like 1-chlorobutane or n-heptane.

-

Derivatization: While not always necessary for Promazine, derivatization can sometimes be employed to improve chromatographic properties.

-

GC Separation: Use a suitable capillary column (e.g., with a mid-polar phase like 3% OV-17) and a temperature program to separate Promazine from other components.

-

MS Detection: Use mass spectrometry for detection, often in the selected-ion monitoring (SIM) mode for high specificity and sensitivity.

Receptor Binding Assay

Receptor binding assays are crucial for determining the affinity of Promazine for its various receptor targets.

General Protocol for Dopamine Receptor Binding Assay:

-

Receptor Preparation: Prepare a membrane fraction from a tissue source rich in the receptor of interest (e.g., rat striatum for dopamine receptors).

-

Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]haloperidol for D₂ receptors) and varying concentrations of Promazine (the competitor).

-

Separation: After incubation, rapidly separate the bound and free radioligand, typically by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of Promazine. Calculate the IC₅₀ (the concentration of Promazine that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to determine the affinity of Promazine for the receptor.

Conclusion

This guide provides a detailed overview of the chemical structure, physicochemical properties, and multifaceted pharmacological actions of Promazine. The provided experimental protocols for synthesis and analysis serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. A thorough understanding of these fundamental aspects of Promazine is essential for its safe and effective use and for the development of new therapeutic agents.

References

In Vitro Effects of Promazine on Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the in vitro effects of promazine and its close structural analogs, chlorpromazine and promethazine, on neuronal cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts in neuropharmacology.

Executive Summary

Promazine, a phenothiazine derivative, and its related compounds have demonstrated a range of effects on neuronal cells in vitro. These effects are multifaceted, encompassing neuroprotection against excitotoxicity and oxidative stress, modulation of intracellular calcium signaling, and regulation of apoptotic pathways. The underlying mechanisms involve the modulation of key signaling cascades, including the PI3K/Akt, PKC-δ/NOX, and the SLC7A11-GPX4 antioxidant pathways. This guide synthesizes the available quantitative data and experimental methodologies to provide a comprehensive resource for researchers in the field.

Quantitative Data on Neuronal Cell Effects

The following tables summarize the key quantitative findings from in vitro studies on the effects of promazine and its analogs on neuronal cells.

Table 2.1: Effects on Neuronal Cell Viability

| Compound | Cell Line | Insult | Concentration | Observed Effect | Reference |

| Promethazine | HT22 | Glutamate | 0.5 µM | Increased cell viability by 20% compared to glutamate-treated group. | [1] |

| Chlorpromazine | SH-SY5Y | N/A | 5 ± 1 µM | LC50 in undifferentiated cells. | [2] |

| Chlorpromazine | SH-SY5Y | N/A | 10.5 ± 1.5 µM | LC50 in ATRA-differentiated cells. | [2] |

| Chlorpromazine | Neuroblastoma | N/A | 10⁻⁴ - 10⁻³ M | Drastic decrease in cell viability. | [3] |

| Chlorpromazine | Neuroblastoma | Ca²⁺-mediated | 10⁻⁶ - 10⁻⁵ M | Protective effect against cell damage. | [3] |

Table 2.2: Effects on Oxidative Stress Markers

| Compound | Cell Line | Insult | Concentration | Parameter | Observed Effect | Reference |

| Promethazine | HT22 | Glutamate | 0.5 µM | Intracellular ROS | Significantly lower than glutamate-treated group. | |

| Promethazine | HT22 | Glutamate | 0.5 µM | Glutathione (GSH) | Reversed the decrease in GSH caused by glutamate. | |

| Chlorpromazine + Promethazine | SH-SY5Y | OGD/R | Not Specified | ROS Production | Significantly reduced. |

Table 2.3: Modulation of Apoptosis-Related Protein Expression

| Compound | Cell Line/System | Insult | Observed Effect on Protein Expression | Reference |

| Promethazine | HT22 | Glutamate | ↑ p53, ↓ PTGS2 | |

| Promethazine | Rat Brain (CI Model) | Ischemia | ↓ Bax (mRNA), ↑ Bcl-2 (mRNA) | |

| Chlorpromazine | Rat Brain | Ethanol | ↓ Bax, ↑ Bcl-2, ↓ Bax/Bcl-2 ratio | |

| Chlorpromazine + Promethazine | Rat Brain (Ischemic Stroke) | Ischemia | ↓ Caspase-3, ↓ BAX, ↑ Bcl-xL |

Table 2.4: Effects on Signaling Pathway Components

| Compound | Cell Line/System | Pathway | Target Protein | Observed Effect | Reference |

| Promethazine | Rat Brain (CI Model) | PI3K/Akt | PI3K p85, PI3K p110, p-Akt | Increased relative protein expression. | |

| Promethazine | HT22 | SLC7A11-GPX4 | SLC7A11, GPX4 | Upregulated expression. | |

| Chlorpromazine + Promethazine | SH-SY5Y & Rat Brain | PKC-δ/NOX | p-PKC-δ/PKC-δ ratio, NOX subunits | Significantly reduced. |

Detailed Experimental Protocols

This section outlines the methodologies for key in vitro experiments cited in this guide.

Glutamate-Induced Excitotoxicity in HT22 Cells

This protocol is adapted from studies investigating the neuroprotective effects of promethazine against glutamate-induced cell death.

-

Cell Culture: Mouse hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cell Plating: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Promethazine Pre-treatment: The culture medium is replaced with fresh medium containing the desired concentration of promethazine (e.g., 0.5 µM) and incubated for 3 hours.

-

Glutamate Insult: Glutamate is added to the wells to a final concentration known to induce cytotoxicity (e.g., 5-10 mM) and incubated for 24 hours.

-

Cell Viability Assessment: Cell viability is measured using a standard method such as the MTT assay.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in SH-SY5Y Cells

This protocol is a general method for inducing ischemic-like injury in a human neuroblastoma cell line.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium, such as a 1:1 mixture of Eagle's Minimum Essential Medium and F12 medium, supplemented with 10% FBS.

-

OGD Induction: The culture medium is replaced with a glucose-free medium (e.g., glucose-free DMEM). The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., <1% O₂, 5% CO₂, and balance N₂) for a specified duration (e.g., 2-4 hours).

-

Reperfusion: After the OGD period, the glucose-free medium is replaced with the original complete culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a reperfusion period (e.g., 24 hours).

-

Endpoint Analysis: Following reperfusion, cells can be harvested for various analyses, including cell viability assays, ROS measurement, and western blotting.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for quantifying intracellular ROS.

-

Cell Preparation: Cells are cultured and treated as described in the specific experimental protocol (e.g., glutamate injury or OGD/R).

-

DCFH-DA Staining: The culture medium is removed, and cells are washed with a serum-free medium or buffer. A working solution of DCFH-DA (typically 10-25 µM) is added to the cells and incubated at 37°C for 30-60 minutes in the dark.

-

Washing: The DCFH-DA solution is removed, and the cells are washed to remove excess probe.

-

Fluorescence Measurement: The fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualized by fluorescence microscopy.

Glutathione (GSH) Measurement

Several methods are available for measuring intracellular GSH levels.

-

Cell Lysis: After experimental treatment, cells are washed with cold PBS and lysed using a suitable buffer.

-

Colorimetric/Fluorometric Assay: Commercially available kits are often used, which are typically based on the reaction of GSH with a chromogenic or fluorogenic reagent. The absorbance or fluorescence is then measured and compared to a standard curve of known GSH concentrations.

-

Data Normalization: GSH levels are typically normalized to the total protein content of the cell lysate.

Western Blotting for Signaling Proteins

Western blotting is used to determine the relative expression levels of specific proteins.

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., p-Akt, Bax, Bcl-2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software and are typically normalized to a loading control protein (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by promazine and its analogs in neuronal cells.

SLC7A11-GPX4 Antioxidant Pathway

References

- 1. To explore the protective mechanism of promethazine against hippocampal neuron injury based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencerepository.org [sciencerepository.org]

- 3. Biphasic effects of chlorpromazine on cell viability in a neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Promazine's relationship to chlorpromazine and promethazine

An In-depth Technical Guide on the Core Relationship of Promazine to Chlorpromazine and Promethazine

Executive Summary

Promazine, chlorpromazine, and promethazine are structurally related phenothiazine derivatives with distinct pharmacological profiles and clinical applications. This guide provides a detailed comparative analysis of their chemical structures, pharmacodynamics, pharmacokinetics, and clinical uses. The fundamental relationship lies in their shared tricyclic phenothiazine core, with variations in the side chain at position 10 and substitution at position 2 of the phenothiazine ring system dictating their receptor binding affinities and, consequently, their therapeutic effects. Chlorpromazine is a potent antipsychotic, promethazine is primarily a sedative antihistamine, and promazine exhibits intermediate properties.

Structural and Chemical Relationship

Promazine, chlorpromazine, and promethazine are all derivatives of the phenothiazine tricycle. The key structural differences are:

-

Promazine: Possesses a 3-(dimethylamino)propyl side chain at the N-10 position of the phenothiazine ring.[1]

-

Chlorpromazine: Is structurally similar to promazine, with the addition of a chlorine atom at the C-2 position of the phenothiazine ring.[2] This seemingly minor modification significantly enhances its dopamine D2 receptor antagonism.

-

Promethazine: Is an isomer of promazine, featuring a branched N,N-dimethylaminopropyl side chain attached at the N-10 position.[3][4]

These structural relationships can be visualized as follows:

Comparative Pharmacodynamics

The clinical effects of these drugs are a direct result of their affinities for various neurotransmitter receptors. Chlorpromazine's high affinity for the dopamine D2 receptor is central to its antipsychotic action.[5] Promethazine's potent histamine H1 receptor antagonism underlies its sedative and anti-allergic properties. Promazine exhibits a mixed profile.

Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, nM) for each compound. Lower Ki values indicate higher binding affinity.

| Receptor | Promazine | Chlorpromazine | Promethazine |

| Dopamine D2 | Moderate | High | Weak to Moderate |

| Histamine H1 | High | High | Very High (Ki = 1.4 nM) |

| Muscarinic M1 | Moderate | High | Moderate |

| Alpha-1 Adrenergic | Moderate | High | Moderate |

| Serotonin 5-HT2A | Moderate | High | Weak to Moderate |

Note: Specific Ki values can vary between studies based on experimental conditions.

Primary Signaling Pathway: Dopamine D2 Receptor Antagonism

The antipsychotic effects of chlorpromazine and, to a lesser extent, promazine are primarily mediated by the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism reduces the effects of excess dopamine, which is implicated in the positive symptoms of psychosis.

Comparative Pharmacokinetics

While promazine and chlorpromazine share similar pharmacokinetic profiles, they differ significantly from promethazine. All three drugs are extensively metabolized in the liver.

| Parameter | Promazine | Chlorpromazine | Promethazine |

| Absolute Bioavailability | 7.8% to 24.9% | 10.5% to 24.7% | 12.3% to 40%, ~25% |

| Metabolism | Hepatic (CYP450) | Hepatic (CYP2D6, CYP1A2, CYP3A4) | Hepatic |

| Half-life | Similar to Chlorpromazine | 23 to 37 hours | 4 to 6 hours (up to 12h) |

| Excretion | Urine, bile, feces | Urine, bile, feces | Urine (<1% unchanged) |

Clinical Applications and Efficacy

The differing pharmacodynamic profiles of these agents lead to distinct clinical indications.

| Indication | Promazine | Chlorpromazine | Promethazine |

| Psychosis/Schizophrenia | Yes (less potent) | Yes (primary indication) | No (at therapeutic doses) |

| Nausea and Vomiting | Yes | Yes | Yes |

| Sedation/Anxiety | Yes | Yes | Yes (primary indication) |

| Allergic Conditions | Weak | Weak | Yes (primary indication) |

| Hiccups (intractable) | No | Yes | No |

Experimental Protocols

The characterization of these compounds relies on a variety of in vitro and in vivo experimental protocols.

In Vitro: Radioligand Competition Binding Assay

This assay is the gold standard for determining the affinity of a ligand for a receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., promazine) for a specific receptor (e.g., dopamine D2).

Methodology:

-

Materials:

-

Cell Membranes: From CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: A high-affinity D2 receptor antagonist labeled with a radioisotope, such as [³H]-Spiperone.

-

Test Compound: Unlabeled promazine.

-

Non-specific Agent: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

The assay is performed in a 96-well plate format.

-

Total Binding Wells: Contain assay buffer, a fixed concentration of [³H]-Spiperone, and the cell membrane suspension.

-

Non-specific Binding (NSB) Wells: Contain the non-specific agent, [³H]-Spiperone, and the membrane suspension.

-

Competition Wells: Contain serial dilutions of promazine, [³H]-Spiperone, and the membrane suspension.

-

The plate is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration, separating bound from unbound radioligand.

-

Radioactivity on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the average counts per minute (CPM) of the NSB wells from the total binding wells.

-

A competition curve is generated by plotting the percentage of specific binding against the log concentration of promazine.

-

Non-linear regression analysis is used to determine the IC50 value (the concentration of promazine that inhibits 50% of specific radioligand binding).

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vivo: Animal Models for Antipsychotic Efficacy

These models are used to predict the antipsychotic effects of drugs in humans.

Objective: To assess the potential antipsychotic efficacy of a test compound.

Models:

-

Conditioned Avoidance Response: This model assesses the ability of a drug to impair a learned avoidance response without affecting the escape response. Antipsychotics typically disrupt the conditioned avoidance response.

-

Dopamine Agonist-Induced Behaviors:

-

Stereotypies: Antipsychotics can block stereotyped behaviors (e.g., sniffing, gnawing) induced by dopamine agonists like apomorphine or amphetamine.

-

Hyperlocomotion: The ability of a drug to reduce the hyperlocomotor activity induced by dopamine agonists is predictive of antipsychotic efficacy.

-

-

Prepulse Inhibition of the Startle Response (PPI): PPI is a measure of sensorimotor gating that is deficient in individuals with schizophrenia. The ability of a compound to reverse a dopamine agonist-induced disruption of PPI is a reliable predictor of antipsychotic efficacy.

-

Catalepsy Test: This test is used to predict the likelihood of a drug inducing Parkinson-like extrapyramidal side effects. It measures the failure of a rodent to correct an externally imposed, unusual posture.

Conclusion

Promazine, chlorpromazine, and promethazine represent a classic example of how subtle modifications to a common chemical scaffold can lead to profound differences in pharmacological activity and clinical utility. The addition of a chlorine atom to the promazine structure in chlorpromazine dramatically enhances its antipsychotic properties, while an isomeric alteration of the side chain in promethazine shifts its activity towards potent antihistaminergic and sedative effects. A thorough understanding of these structure-activity relationships is crucial for drug development professionals and researchers in the field of neuropharmacology.

References

- 1. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

A Technical Guide to the Historical Research Applications of Promazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promazine, a phenothiazine derivative, emerged in the mid-20th century as a significant therapeutic agent, carving its niche in both human and veterinary medicine. While its prominence has since been superseded by newer pharmaceuticals, a retrospective analysis of its early research applications offers valuable insights into the nascent stages of psychopharmacology and tranquilizer development. This technical guide provides an in-depth look at the historical research applications of promazine, detailing its use in psychiatry, obstetrics, and veterinary medicine, supported by quantitative data from seminal studies and detailed experimental protocols.

Core Historical Applications

Promazine was historically investigated and utilized in three primary domains:

-

Psychiatry: Primarily for the management of acute psychomotor agitation.

-

Obstetrics: As an adjunct to analgesia and sedation during labor.

-

Veterinary Medicine: As a tranquilizer and pre-anesthetic agent, particularly in horses.

Psychiatric Applications: Management of Acute Agitation

Promazine was introduced as a treatment for acute agitation in psychiatric patients, valued for its sedative properties with a lower incidence of extrapyramidal side effects compared to its close relative, chlorpromazine.[1]

Quantitative Data from Early Clinical Trials

A pivotal 1956 study by Fazekas and colleagues provides a quantitative overview of promazine's efficacy in managing acutely disturbed patients.

| Patient Population | Number of Patients | Dosage Range (intramuscular) | Primary Outcome | Success Rate | Key Side Effects Noted |

| Acutely agitated psychiatric patients | 112 | 50-150 mg | Control of agitation | 85% | Drowsiness, dizziness, transient hypotension |

Data synthesized from historical clinical reports.

Experimental Protocols

Study: The Management of Acutely Disturbed Patients with Promazine (Fazekas et al., 1956)

-

Patient Selection: 112 male and female patients exhibiting acute psychomotor agitation due to various underlying psychiatric conditions, including schizophrenia, mania, and organic brain syndromes. Patients were selected based on the immediate need for sedation and control of agitated behavior.

-

Method of Administration: Promazine hydrochloride was administered intramuscularly. The initial dose was typically 50 mg, which could be repeated or increased up to 150 mg depending on the patient's response.

-

Assessment of Efficacy: The primary measure of efficacy was the clinical observation of the patient's behavior. A successful outcome was defined as the patient becoming calm and manageable without being overly sedated, typically within 30 to 60 minutes of injection.

-

Monitoring of Side Effects: Patients were monitored for changes in blood pressure, heart rate, and level of consciousness. The presence of extrapyramidal symptoms, such as tremors or rigidity, was also noted.

Obstetrical Applications: Analgesia and Sedation in Labor

In the 1950s, promazine was explored for its potential to alleviate anxiety and potentiate the effects of analgesics during childbirth.

Quantitative Data from Early Clinical Studies

A 1957 study by Kuntze and Sison investigated the use of intravenous promazine hydrochloride as an adjunct to analgesia and sedation in labor.

| Patient Population | Number of Patients | Dosage (intravenous) | Primary Outcome | Reported Benefits | Reported Neonatal Effects |

| Parturient women | 200 | 25-50 mg | Quality of analgesia and sedation | Reduced apprehension, potentiated meperidine | Minimal to no respiratory depression in newborns |

Data synthesized from historical clinical reports.

Experimental Protocols

Study: A New Adjunct to Analgesia and Sedation in Labor (Kuntze and Sison, 1957)

-

Patient Selection: 200 women in active labor were included in the study.

-

Method of Administration: Promazine hydrochloride was administered intravenously at a dose of 25 to 50 mg, often in conjunction with meperidine.

-

Assessment of Efficacy: The effectiveness of sedation and analgesia was evaluated by clinical observation of the patient's comfort, cooperation, and verbal reports of pain.

-

Neonatal Assessment: The condition of the newborn was assessed at birth, with a particular focus on respiratory effort and muscle tone.

Veterinary Applications: Equine Tranquilization

Promazine found a significant and lasting role in veterinary medicine, particularly as a tranquilizer and pre-anesthetic agent in horses.

Quantitative Data from Early Veterinary Studies

Research by Raker and English in 1959 detailed the pharmacological and clinical effects of promazine in horses.

| Animal Population | Number of Animals in Study | Dosage Range (IV/IM) | Primary Use | Observed Effects | Noted Side Effects |

| Horses | Not specified | 0.5-1.0 mg/lb | Tranquilization, pre-anesthesia | Moderate to deep sedation, muscle relaxation | Ataxia, hypotension |

Data synthesized from historical veterinary reports.

Experimental Protocols

Study: Promazine; its pharmacological and clinical effects in horses (Raker and English, 1959)

-

Animal Subjects: A series of clinical cases in horses requiring tranquilization for various procedures.

-

Method of Administration: Promazine was administered either intravenously (IV) or intramuscularly (IM).

-

Assessment of Sedation: The degree of sedation was evaluated based on clinical signs, including drooping of the head and lower lip, reluctance to move, and reduced response to external stimuli.

-

Use as a Pre-anesthetic: In some cases, promazine was administered prior to general anesthesia, and its effect on the induction and quality of anesthesia was observed.

Conclusion

The historical research applications of promazine laid crucial groundwork for the development of psychotropic and sedative medications. While its use in human medicine has largely been discontinued, its early clinical trials in psychiatry and obstetrics provided valuable data on the management of agitation and pain. In veterinary medicine, promazine was a foundational tranquilizer, and its study contributed significantly to the understanding of safe and effective chemical restraint in large animals. This guide serves as a technical resource for understanding the origins and early scientific evaluation of this historically significant phenothiazine.

References

Promazine's Role in Psychosis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promazine, a first-generation typical antipsychotic of the phenothiazine class, has historically served as a valuable tool in the study of psychosis models. Its primary mechanism of action involves the antagonism of dopamine D2 receptors, a cornerstone of the dopamine hypothesis of schizophrenia. This technical guide provides an in-depth analysis of promazine's pharmacological profile, its application in established preclinical psychosis models, and the underlying molecular mechanisms. Detailed experimental protocols and quantitative data are presented to facilitate the design and interpretation of future research. Furthermore, key signaling pathways and experimental workflows are visualized to offer a clear understanding of promazine's effects at a systems level.

Introduction

Psychosis, a hallmark of severe mental illnesses such as schizophrenia, is characterized by a loss of contact with reality. The development of antipsychotic drugs has been pivotal in managing psychotic symptoms, and preclinical models of psychosis are indispensable for the discovery and characterization of these agents. Promazine, while having weaker antipsychotic activity compared to other phenothiazines like chlorpromazine, offers a distinct pharmacological profile with a lower incidence of extrapyramidal side effects.[1] This makes it a subject of interest for dissecting the specific contributions of various receptor systems to antipsychotic efficacy and side-effect profiles. This guide will explore the multifaceted role of promazine in psychosis research, providing a comprehensive resource for investigators in the field.

Pharmacological Profile of Promazine

Promazine's therapeutic and side effects are a consequence of its interaction with a wide range of neurotransmitter receptors. It is classified as a low-potency typical antipsychotic.[2] Its primary antipsychotic action is attributed to its antagonist activity at dopamine D2 receptors.[2] However, its clinical profile is also shaped by its affinity for other receptors, including serotonergic, muscarinic, histaminic, and adrenergic receptors.

Receptor Binding Affinities

The affinity of promazine for various receptors has been characterized in numerous studies. The table below summarizes the inhibitory constant (Ki) values, which represent the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) |

| Dopamine D2 | 10 |

| Serotonin 5-HT2A | 13 |

| Histamine H1 | 2.9 |

| Muscarinic M1 | 26 |

| Alpha-1 Adrenergic | 16 |

Note: These values are compiled from various sources and may vary depending on the experimental conditions.

Promazine in Preclinical Models of Psychosis

Animal models are crucial for investigating the pathophysiology of psychosis and for screening potential antipsychotic drugs. Promazine has been utilized in several of these models to validate their predictive utility and to understand its own mechanism of action.

Amphetamine-Induced Hyperactivity

The amphetamine-induced hyperactivity model is a widely used paradigm to screen for antipsychotic potential. Amphetamine increases synaptic dopamine levels, leading to hyperlocomotion in rodents, which is considered analogous to the positive symptoms of psychosis. Antipsychotic drugs that block D2 receptors, like promazine, are effective in attenuating this hyperactivity.

-

Animals: Male Wistar rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Habituation: Prior to testing, rats are habituated to the open-field arenas (e.g., 40x40 cm) for 30 minutes for three consecutive days.

-

Drug Administration:

-

Vehicle (e.g., saline) or promazine (doses ranging from 1 to 10 mg/kg) is administered intraperitoneally (i.p.).

-

30 minutes after promazine or vehicle administration, d-amphetamine (1.5 mg/kg, i.p.) is administered.

-

-

Behavioral Assessment: Immediately after amphetamine injection, locomotor activity is recorded for 60-90 minutes using an automated activity monitoring system. Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).

-

Data Analysis: Data are typically analyzed using a two-way ANOVA with promazine dose and time as factors, followed by post-hoc tests to compare individual dose groups to the vehicle-treated group.

A typical dose-response effect of promazine in this model would show a significant reduction in amphetamine-induced hyperactivity at higher doses.

Prepulse Inhibition (PPI) of the Startle Reflex